diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) is a heterocyclic compound featuring a dihydrothieno[2,3-c]pyridine core with ester (diethyl dicarboxylate) and substituted benzamido (3,5-dimethoxy) functional groups. This structural motif is common in medicinal chemistry, where such scaffolds are explored for their bioactivity, particularly in kinase inhibition or antimicrobial applications . Its structural complexity and functionalization make it a candidate for comparative studies with analogous derivatives.
Properties
IUPAC Name |
diethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-16-7-8-24(22(27)31-6-2)12-17(16)32-20(18)23-19(25)13-9-14(28-3)11-15(10-13)29-4/h9-11H,5-8,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHKZQNKRLYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H18N2O6S
- Molecular Weight : 378.39 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
The presence of a thieno[2,3-c]pyridine moiety combined with a dimethoxybenzamido group suggests potential interactions with various biological targets.
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. For instance, derivatives with hydroxyl substitutions on phenyl rings demonstrated enhanced inhibitory effects on mushroom tyrosinase (IC50 values significantly lower than standard inhibitors like kojic acid) .
- Receptor Modulation : Compounds structurally related to this compound have been evaluated as antagonists for serotonin receptors (e.g., 5-HT6), displaying potent inhibition at low micromolar concentrations .
Efficacy in Biological Systems
- In Vitro Studies : Preliminary studies indicate that the compound may exhibit anti-melanogenic properties by inhibiting tyrosinase activity in B16F10 murine melanoma cells. This suggests potential applications in treating hyperpigmentation disorders.
- Cell Viability Assays : Evaluations of cytotoxicity are essential to confirm that observed effects are not due to cell death. Compounds with similar structures have shown minimal cytotoxicity at effective concentrations .
Case Studies
- Anti-Melanogenesis : A study focused on derivatives of dihydroimidazothiazolone revealed that certain structural modifications significantly enhanced tyrosinase inhibition compared to standard agents. The most potent derivative demonstrated an IC50 value of 0.88 μM against mushroom tyrosinase .
- Serotonergic Activity : Another case involved the synthesis of benzoisothiazole derivatives which were tested for their ability to inhibit 5-HT-induced calcium increases in neuronal models. Compounds showed IC50 values ranging from 0.36 μM to 0.44 μM, indicating strong receptor antagonism .
Summary of Biological Activity Data
| Compound Name | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Kojic Acid | Tyrosinase | 84.41 | Standard inhibitor |
| Compound 1b | Tyrosinase | 0.88 | Most potent derivative |
| Compound 9b | 5-HT6 Receptor | 0.36 | Significant antagonist |
| Compound 9i | 5-HT6 Receptor | 0.44 | Good selectivity |
Structural Features and Their Impact on Activity
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Substituents | Enhance tyrosinase inhibition |
| Dimethoxy Groups | Influence binding affinity |
| Thieno[2,3-c]pyridine Moiety | Potential interaction with multiple targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and spectral characteristics.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound and its dihydrothienopyridine analogs (CAS 24237-51-2, 24264-33-3) share a fused thiophene-pyridine core, while imidazopyridine () and thiazolopyrimidine () derivatives exhibit distinct heterocyclic frameworks.
Cyano and bromophenyl substituents in ’s compound increase molecular weight and may contribute to π-π stacking or halogen bonding in biological targets .
Synthesis and Physical Properties: Yields for similar compounds range from 61% () to 68% (), suggesting moderate efficiency in multi-step syntheses. Melting points correlate with substituent polarity: electron-withdrawing groups (e.g., cyano in 11b) lower melting points (213–215°C) compared to electron-donating groups (243–246°C for 11a) .
Spectral Data: IR Spectroscopy: Cyano stretches (~2,220 cm⁻¹) are consistent across compounds (e.g., 11b , 2c ). The target compound’s amide carbonyls are expected near 1,650–1,750 cm⁻¹. NMR: Aromatic protons in the 3,5-dimethoxybenzamido group would resonate near δ 6.5–7.5 ppm, while diethyl ester protons appear as quartets near δ 4.2–4.4 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
